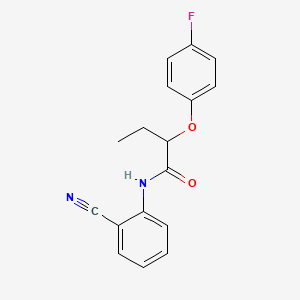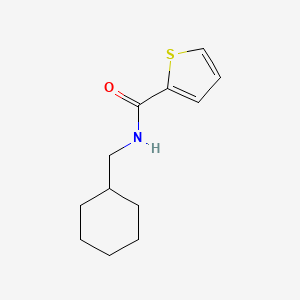![molecular formula C18H14FN3O2 B5497885 3-(4-Fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
3-(4-Fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorophenyl and furan groups may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step might involve a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable halogenated intermediate.
Attachment of the furan group: This can be done via a Heck reaction or similar cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the fluorophenyl group, potentially yielding dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, especially on the fluorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione derivatives, while reduction of the pyrazolo[1,5-a]pyrimidine core could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Possible applications in drug discovery, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
- 3-(4-Methylphenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine may impart unique electronic properties, potentially enhancing its activity in biological systems or its performance in material applications compared to its analogs.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7-(furan-2-yl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-23-11-14-17(12-4-6-13(19)7-5-12)18-20-9-8-15(22(18)21-14)16-3-2-10-24-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYALPIZCAWMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(5-{[(2Z)-5-[4-(Dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidin-2-ylidene]methyl}furan-2-YL)benzoic acid](/img/structure/B5497804.png)

![2-(2,5-dimethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5497832.png)
![N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)

![6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B5497870.png)
![1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5497872.png)
![2-(3-METHYLPHENYL)-N-[3-(MORPHOLINE-4-CARBONYL)-5-(PROPAN-2-YL)THIOPHEN-2-YL]ACETAMIDE](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
